Cas no 190774-52-8 (2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate)
2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate Chemical and Physical Properties
Names and Identifiers
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- Benzene,2-fluoro-1-isocyanato-3-(trifluoromethyl)-
- 2-fluoro-1-isocyanato-3-(trifluoromethyl)benzene
- 2-FLUORO-3-(TRIFUOROMETHYL)PHENYL ISOCYANATE
- 2-Fluoro-1-isocyanato-3-trifluorometh
- 2-FLUORO-3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE
- Benzene, 2-fluoro-1-isocyanato-3-(trifluoromethyl)- (9CI)
- 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate 97%
- 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate,97%
- DTXSID10369877
- EN300-113604
- 2-fluoranyl-1-isocyanato-3-(trifluoromethyl)benzene
- GEO-01404
- AKOS005254499
- FT-0612316
- MFCD00673068
- 2-fluoro-3-trifluoromethylphenyl isocyanate
- W-200192
- Benzene, 2-fluoro-1-isocyanato-3-(trifluoromethyl)-
- SCHEMBL59215
- A813433
- 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate, 97%
- 190774-52-8
- 2-Fluoro-3-(trifluoromethyl)phenylisocyanate
- DB-021063
- 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate
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- MDL: MFCD00673068
- Inchi: 1S/C8H3F4NO/c9-7-5(8(10,11)12)2-1-3-6(7)13-4-14/h1-3H
- InChI Key: XBTHHWYOEISJNF-UHFFFAOYSA-N
- SMILES: FC1C(=CC=CC=1C(F)(F)F)N=C=O
Computed Properties
- Exact Mass: 205.01500
- Monoisotopic Mass: 205.015
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.7
- Topological Polar Surface Area: 29.4Ų
Experimental Properties
- Color/Form: Not available
- Density: 1.416 g/mL at 25 °C(lit.)
- Boiling Point: 39 °C1.5 mm Hg(lit.)
- Flash Point: 171 °F
- Refractive Index: n20/D 1.459(lit.)
- PSA: 29.43000
- LogP: 2.81180
- Solubility: Not available
2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate Security Information
- Hazardous Material transportation number:UN 2922 8/PG 3
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26
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Hazardous Material Identification:
- Risk Phrases:R20/21/22
- Safety Term:S26-36/37/39
2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F201076-100mg |
2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate |
190774-52-8 | 100mg |
$167.00 | 2023-05-18 | ||
| TRC | F201076-500mg |
2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate |
190774-52-8 | 500mg |
$638.00 | 2023-05-18 | ||
| TRC | F201076-1g |
2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate |
190774-52-8 | 1g |
$959.00 | 2023-05-18 | ||
| 1PlusChem | 1P002F94-25g |
Benzene, 2-fluoro-1-isocyanato-3-(trifluoromethyl)- |
190774-52-8 | 95% | 25g |
$841.00 | 2025-02-19 | |
| A2B Chem LLC | AB12280-2.5g |
Benzene, 2-fluoro-1-isocyanato-3-(trifluoromethyl)- |
190774-52-8 | 94% | 2.5g |
$1655.00 | 2024-04-20 | |
| A2B Chem LLC | AB12280-5g |
Benzene, 2-fluoro-1-isocyanato-3-(trifluoromethyl)- |
190774-52-8 | 94% | 5g |
$2432.00 | 2024-04-20 | |
| A2B Chem LLC | AB12280-10g |
Benzene, 2-fluoro-1-isocyanato-3-(trifluoromethyl)- |
190774-52-8 | 94% | 10g |
$3589.00 | 2024-04-20 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | EN300-113604-50mg |
2-fluoro-1-isocyanato-3-(trifluoromethyl)benzene |
190774-52-8 | >98% | 50mg |
¥2402.00 | 2025-04-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | EN300-113604-100mg |
2-fluoro-1-isocyanato-3-(trifluoromethyl)benzene |
190774-52-8 | >98% | 100mg |
¥3590.00 | 2025-04-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | EN300-113604-250mg |
2-fluoro-1-isocyanato-3-(trifluoromethyl)benzene |
190774-52-8 | >98% | 250mg |
¥5135.00 | 2025-04-17 |
2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate Suppliers
2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate
2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate: Applications and Research in Modern Chemistry
2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate (CAS No. 190774-52-8) is a specialized organic compound that has garnered significant attention in the field of chemical research and pharmaceutical development. This compound, characterized by its unique structural features, plays a pivotal role in the synthesis of various high-value chemicals and materials. The presence of both fluoro and trifluoromethyl substituents in its molecular framework imparts distinct properties that make it highly versatile for applications ranging from agrochemicals to advanced materials.
The chemical structure of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate consists of a benzene ring substituted with a fluoro group at the 2-position and a trifluoromethyl group at the 3-position, with an isocyanate functional group (-N=C=O) attached to the ring. This configuration endows the compound with exceptional reactivity, particularly in nucleophilic substitution reactions and polymerization processes. The isocyanate group is known for its ability to form covalent bonds with a wide range of nucleophiles, including alcohols, amines, and hydroxyl groups, making it an invaluable intermediate in the synthesis of polymers, coatings, and specialty chemicals.
In recent years, 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate has been extensively studied for its potential applications in pharmaceuticals. The combination of fluorine and trifluoromethyl groups is well-documented for enhancing the metabolic stability and bioavailability of drug molecules. Researchers have leveraged these properties to develop novel therapeutic agents with improved pharmacokinetic profiles. For instance, studies have shown that compounds incorporating such substituents exhibit enhanced binding affinity to biological targets, leading to more effective treatments for various diseases.
The agrochemical sector has also benefited from the unique characteristics of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate. Fluorinated compounds are widely recognized for their resistance to degradation and their ability to interact with biological systems in novel ways. This has led to the development of advanced pesticides and herbicides that are more effective and environmentally sustainable. The trifluoromethyl group, in particular, is known to improve the lipophilicity of agrochemicals, enhancing their absorption and distribution within plants.
Synthetic chemists have utilized 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate as a key building block in the preparation of complex organic molecules. Its reactivity allows for the facile introduction of diverse functional groups into target structures, facilitating the synthesis of heterocyclic compounds and other advanced materials. The compound's stability under various reaction conditions makes it an ideal candidate for multi-step synthetic routes, where maintaining structural integrity is crucial.
The material science applications of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate are equally impressive. Researchers have explored its use in the development of high-performance polymers and coatings that exhibit exceptional thermal stability, chemical resistance, and mechanical strength. These properties are particularly valuable in industries where materials are exposed to harsh environments, such as aerospace and automotive manufacturing. The incorporation of fluorine and trifluoromethyl groups into polymer backbones enhances their durability and performance characteristics.
In conclusion, 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate (CAS No. 190774-52-8) represents a cornerstone compound in modern chemistry, with far-reaching implications across multiple sectors. Its unique structural features and reactivity make it indispensable for pharmaceutical development, agrochemical innovation, and advanced material synthesis. As research continues to uncover new applications for this versatile compound, its importance in driving scientific progress is undeniable.
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